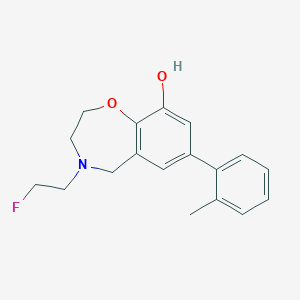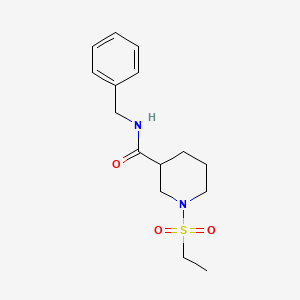
N-(4-chlorobenzyl)-N'-(2-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N'-(2-fluorophenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as AFU-III, and it has been studied extensively for its ability to inhibit the growth of cancer cells. In
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N'-(2-fluorophenyl)urea is not fully understood. However, it is believed to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound may prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chlorobenzyl)-N'-(2-fluorophenyl)urea in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and division. However, one limitation of using this compound in lab experiments is its low yield, which can make it difficult and expensive to produce in large quantities.
Future Directions
There are several future directions for the study of N-(4-chlorobenzyl)-N'-(2-fluorophenyl)urea. One direction is to further study its mechanism of action and its potential applications in the treatment of cancer and inflammatory diseases. Additionally, researchers may explore ways to increase the yield of the synthesis method, making it more cost-effective to produce in large quantities. Finally, researchers may investigate the potential use of this compound in combination with other drugs for the treatment of cancer.
Synthesis Methods
The synthesis of N-(4-chlorobenzyl)-N'-(2-fluorophenyl)urea involves the reaction of 4-chlorobenzylamine with 2-fluorobenzoyl isocyanate. The reaction takes place in the presence of a base, such as triethylamine, and the resulting product is purified using chromatography. The yield of the reaction is typically around 50%.
Scientific Research Applications
N-(4-chlorobenzyl)-N'-(2-fluorophenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Specifically, it has been shown to inhibit the growth of breast cancer cells, prostate cancer cells, and colon cancer cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c15-11-7-5-10(6-8-11)9-17-14(19)18-13-4-2-1-3-12(13)16/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAKHXMTELWYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5366992.png)
![7-(3-chloro-4-fluorophenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5367000.png)

![1'-(1,3-benzoxazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5367007.png)
![ethyl 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5367015.png)
![N-(1H-imidazol-2-ylmethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5367018.png)

![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B5367047.png)
![1,2,3,6,7,8,9,10-octahydro-12H-cyclopenta[4',5']thieno[2',3':4,5]pyrimido[1,2-a]azepin-12-one](/img/structure/B5367050.png)

![N-(2-methoxyethyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5367066.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5367087.png)
![4-({2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5367093.png)